molecular formula C22H35NO2 B189998 Eicosapentaenoyl Ethanolamide CAS No. 109001-03-8

Eicosapentaenoyl Ethanolamide

Cat. No. B189998
CAS RN: 109001-03-8
M. Wt: 345.5 g/mol
InChI Key: OVKKNJPJQKTXIT-JLNKQSITSA-N
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Description

Eicosapentaenoyl Ethanolamide (EPEA) is a lipid mediator found to suppress lifespan extension resulting from dietary restriction in C. elegans and also to have antiproliferative and anti-inflammatory actions . It is believed to act as a metabolic signal that couples nutrient availability with growth and lifespan .


Synthesis Analysis

EPEA is an N-acylethanolamide produced endogenously from eicosapentaenoic acid . It serves as a metabolic signal that couples nutrient availability with growth and lifespan . The synthesis of EPEA involves enzymatic reactions, and the process can be optimized using lipase-catalyzed selective amidation .


Molecular Structure Analysis

EPEA has the molecular formula C22H35NO2 and a molecular weight of 345.52 . Its InChI key is OVKKNJPJQKTXIT-JLNKQSITSA-N .


Chemical Reactions Analysis

EPEA is involved in various chemical reactions. For instance, it has been found to inhibit dietary-restriction-induced lifespan extension in wild type and TOR pathway mutant nematodes . It also has anti-inflammatory properties, suppressing the expression of IL-6 and MCP-1 in 3T3-L1 adipocytes in response to lipopolysaccharide .


Physical And Chemical Properties Analysis

EPEA is a light yellow oil at room temperature . It has a boiling point of 522.5±50.0 °C and a density of 0.951±0.06 g/cm3 . It is soluble in DMF, DMSO, and ethanol .

Scientific Research Applications

Eicosapentaenoyl Ethanolamide: A Comprehensive Analysis of Scientific Research Applications

Lifespan Extension through Dietary Restriction: Eicosapentaenoyl Ethanolamide (EPEA) has been found to suppress lifespan extension resulting from dietary restriction in Caenorhabditis elegans (C. elegans). It acts as a metabolic signal that couples nutrient availability with growth and lifespan, indicating its role in the modulation of aging processes .

Anti-Proliferative Effects: Research indicates that EPEA possesses anti-proliferative properties, suggesting its potential application in cancer research where controlling cell proliferation is a key aspect of study .

Anti-Inflammatory Properties: EPEA has demonstrated anti-inflammatory actions, which could be significant in the development of treatments for inflammatory diseases. It is converted by adipocytes to N-acyl ethanolamines with anti-inflammatory properties, highlighting its therapeutic potential .

Metabolic Signaling: As a metabolic signal, EPEA links nutrient availability to growth and lifespan, which is crucial for understanding metabolic disorders and developing interventions .

Nutrient Availability and Growth Coupling: The role of EPEA in coupling nutrient availability with growth provides insights into nutritional science and could lead to advancements in dietary management strategies .

6. Therapeutic Potential in Chronic and Degenerative Diseases Due to its anti-inflammatory properties, EPEA may contribute to reducing the inflammatory tone, thereby lowering the risk for several chronic and degenerative diseases .

Mechanism of Action

Target of Action

Eicosapentaenoyl Ethanolamide (EPEA) is an omega-3 fatty acid and one of the N-acylethanolamines (NAEs) . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, immune response, and pain management .

Mode of Action

EPEA acts as an agonist for the cannabinoid receptors CB1 and CB2 . This means it binds to these receptors and activates them, triggering a response. The activation of these receptors by EPEA can lead to various physiological effects, such as anti-inflammatory responses and modulation of pain perception .

Biochemical Pathways

EPEA is involved in the endocannabinoid and cytochrome P450 (CYP) epoxygenase metabolic pathways . It is derived from eicosapentaenoic acid (EPA) to form epoxyeicosatetraenoic acid-ethanolamide (EEQ-EA) through the action of CYP enzymes . These metabolites are endogenously present in various organs and play a role in modulating inflammation and other physiological processes .

Result of Action

EPEA has been found to have anti-inflammatory and anti-proliferative effects . It can decrease pro-inflammatory IL-6 cytokines while increasing anti-inflammatory IL-10 cytokines . In addition, EPEA has been shown to inhibit dietary restriction-induced lifespan extension in wild-type animals .

Action Environment

The action of EPEA can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect its binding to cannabinoid receptors. Additionally, factors such as diet can influence the levels of EPEA in the body

Future Directions

Research suggests that n-3-derived NAEs like EPEA can reduce the psoriatic phenotype of a reconstructed psoriatic skin model . Determining the FA and ECB profile in CSF may be a valuable biomarker of health and may allow the development of new pharmacological strategies, therapeutic goals, and fatty acids supplementation necessary in the fight against inflammation of the central nervous system .

properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKKNJPJQKTXIT-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153302
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eicosapentaenoyl Ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Eicosapentaenoyl Ethanolamide

CAS RN

109001-03-8
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109001-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eicosapentaenoyl Ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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